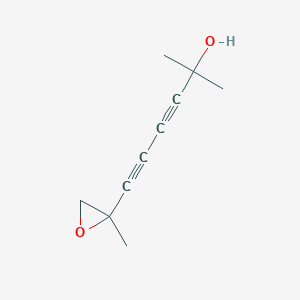
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol is a chemical compound known for its unique structure and properties. This compound features a combination of an oxirane ring and a diyn-2-ol moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of 2-methyloxirane and hexa-3,5-diyn-2-ol as starting materials. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyloxirane: A simpler compound with an oxirane ring, used in various chemical reactions.
Hexa-3,5-diyn-2-ol: A compound with a diyn-2-ol moiety, known for its reactivity and applications in organic synthesis.
Uniqueness
2-Methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol is unique due to its combination of an oxirane ring and a diyn-2-ol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
41853-77-4 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2-methyl-6-(2-methyloxiran-2-yl)hexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C10H12O2/c1-9(2,11)6-4-5-7-10(3)8-12-10/h11H,8H2,1-3H3 |
Clé InChI |
IMUUVEYQQSFWFY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CO1)C#CC#CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



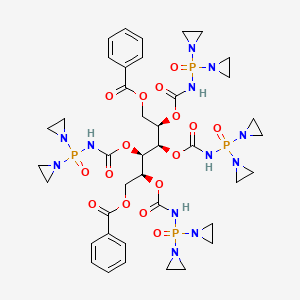



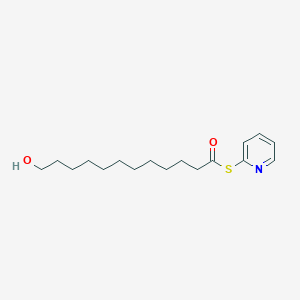
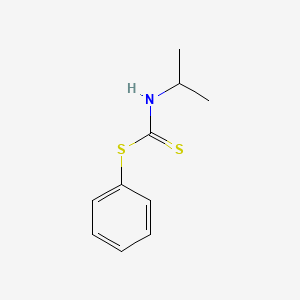
methanone](/img/structure/B14651417.png)
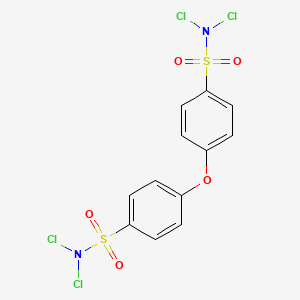
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)



![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
